![molecular formula C12H13Cl3N4O4S B11708590 Ethyl N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11708590.png)
Ethyl N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-トリクロロ-1-{[(3-ニトロフェニル)カルバモチオイル]アミノ}エチル N-エチルカルバメートは、トリクロロエチル基、ニトロフェニル基、およびカルバモチオイル基を含むユニークな構造が特徴の複雑な有機化合物です。
準備方法
合成経路と反応条件
2,2,2-トリクロロ-1-{[(3-ニトロフェニル)カルバモチオイル]アミノ}エチル N-エチルカルバメートの合成は、通常、複数のステップで実行されます。
トリクロロエチル中間体の形成: 最初のステップは、塩素化反応によるトリクロロエチル中間体の調製です。
ニトロフェニル基の導入: ニトロフェニル基は、硝酸と硫酸などの試薬を使用して、ニトロ化反応によって導入されます。
カルバモチオイル基の形成: カルバモチオイル基は、チオ尿素誘導体から合成され、次に制御された条件下でトリクロロエチル中間体とカップリングされます。
工業的製造方法
この化合物の工業的製造には、収率と純度を確保するために、温度、圧力、pHを厳密に制御した大規模バッチ反応が含まれる場合があります。自動反応器と連続フローシステムを使用すると、効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
2,2,2-トリクロロ-1-{[(3-ニトロフェニル)カルバモチオイル]アミノ}エチル N-エチルカルバメートは、次のものを含むさまざまな化学反応を起こします。
酸化: ニトロフェニル基は酸化されてニトロ誘導体になります。
還元: 還元反応では、ニトロ基をアミノ基に変換できます。
置換: トリクロロエチル基は求核置換反応を受けます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤が、塩基性または酸性条件で使用されます。
生成される主な生成物
酸化: ニトロ誘導体。
還元: アミノ誘導体。
置換: さまざまな置換カルバメートとチオ尿素。
科学研究への応用
2,2,2-トリクロロ-1-{[(3-ニトロフェニル)カルバモチオイル]アミノ}エチル N-エチルカルバメートは、科学研究においてさまざまな用途があります。
化学: 有機合成における試薬として、より複雑な分子の調製における中間体として使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性について研究されています。
医学: 特に創薬における潜在的な治療的用途について調査されています。
産業: 特殊化学薬品や材料の製造に使用されます。
科学的研究の応用
Ethyl N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
2,2,2-トリクロロ-1-{[(3-ニトロフェニル)カルバモチオイル]アミノ}エチル N-エチルカルバメートの作用機序には、特定の分子標的および経路との相互作用が含まれます。
分子標的: この化合物は、細胞プロセスに関与する酵素やタンパク質を標的にする可能性があります。
関連する経路: 細胞の成長、アポトーシス、代謝に関連するシグナル伝達経路を調節できます。
類似の化合物との比較
類似の化合物
類似化合物との比較
特性
分子式 |
C12H13Cl3N4O4S |
|---|---|
分子量 |
415.7 g/mol |
IUPAC名 |
ethyl N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]carbamate |
InChI |
InChI=1S/C12H13Cl3N4O4S/c1-2-23-11(20)18-9(12(13,14)15)17-10(24)16-7-4-3-5-8(6-7)19(21)22/h3-6,9H,2H2,1H3,(H,18,20)(H2,16,17,24) |
InChIキー |
ZUUXDEJXSMVTKP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11708510.png)
![N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine](/img/structure/B11708517.png)
![Ethyl 2-((1-(4-(tert-butyl)benzamido)-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11708524.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3-chlorobenzamide](/img/structure/B11708526.png)
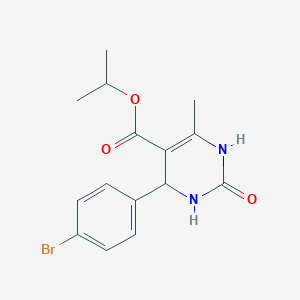
![2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11708539.png)
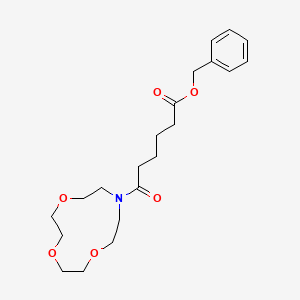
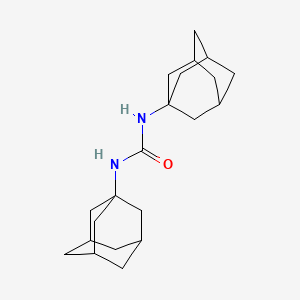
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11708553.png)
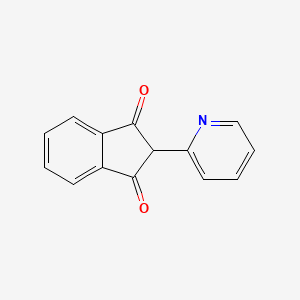
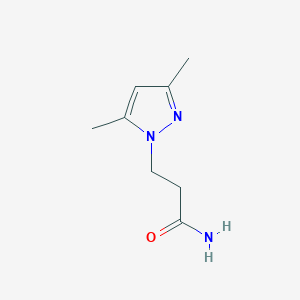
![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11708574.png)
![4-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11708579.png)

